2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
The compound “2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core are a pyrimidine ring, a morpholine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the morpholine, piperazine, pyrimidine, and quinoxaline rings would likely result in a molecule with multiple potential sites for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitrogen atoms in the rings could potentially act as nucleophiles in reactions. Additionally, the compound could undergo reactions typical of aromatic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen-containing rings could make the compound relatively polar, influencing its solubility in various solvents .Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrimidine derivatives are known to play roles in various biological processes, including DNA synthesis and signal transduction
Pharmacokinetics
Its molecular weight (found to be 19424 ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well absorbed in the gastrointestinal tract. The presence of the morpholinyl group may also enhance its solubility, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it may have potential antiviral, anti-inflammatory, or anticancer activities, similar to other indole and pyrimidine derivatives . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by storage temperature, as suggested by the recommended storage conditions in a refrigerator . Additionally, the compound’s efficacy could be influenced by the pH of its environment, as pH can affect the ionization state of the compound, potentially altering its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with non-receptor protein-tyrosine kinases, which are essential in regulating cell migration, adhesion, and the reorganization of the actin cytoskeleton . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the formation and disassembly of focal adhesions, which are critical for cell movement and stability . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been found to bind to the active sites of certain kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in pyrimidine metabolism, leading to changes in the levels of specific metabolites . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
4-[2-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-23-19(14-20(24-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)21-15-22-17-4-2-3-5-18(17)25-21/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHFNBPFHSOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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